molecular formula C4H9N B14477601 N-propylmethanimine CAS No. 71274-92-5

N-propylmethanimine

Cat. No.: B14477601
CAS No.: 71274-92-5
M. Wt: 71.12 g/mol
InChI Key: IGPVHWXJXDFSIH-UHFFFAOYSA-N
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Description

N-Propylmethanimine is a Schiff base (imine) derived from the condensation of an aldehyde and an amine. Schiff bases like this compound are critical intermediates in organic synthesis, coordination chemistry, and pharmaceutical applications due to their versatile reactivity and biological activities .

Properties

CAS No.

71274-92-5

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

N-propylmethanimine

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h2-4H2,1H3

InChI Key

IGPVHWXJXDFSIH-UHFFFAOYSA-N

Canonical SMILES

CCCN=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-propylmethanimine can be synthesized through the reaction of propylamine with formaldehyde. The reaction typically occurs under acidic conditions to facilitate the formation of the imine bond. The general reaction is as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCHO} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{N=CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-propylmethanimine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Chemistry: N-propylmethanimine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of imine chemistry and its reactivity.

Biology: In biological research, this compound is used to study enzyme mechanisms that involve imine intermediates. It is also used in the synthesis of biologically active molecules.

Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for various chemical syntheses.

Mechanism of Action

N-propylmethanimine exerts its effects through the formation of imine bonds with various substrates. The nitrogen atom in the imine group acts as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Schiff bases and methanimine derivatives vary significantly in properties based on substituents. Below is a comparative analysis of N-propylmethanimine and structurally related compounds:

Substituent Effects on Physical and Chemical Properties
Compound Name Substituents Key Properties References
This compound n-Propyl Hypothesized to exhibit moderate lipophilicity (estimated logP ~1.2–1.8) and flexibility due to the alkyl chain. -
(E)-N-(2-Methylbutyl)-1-(pyridin-3-yl)methanimine 2-Methylbutyl, pyridin-3-yl Higher polarity due to the pyridine ring; fruity odor (pear-like) noted in volatiles.
1-(4-Chlorophenyl)-N-(naphthalen-1-yl)methanimine 4-Chlorophenyl, naphthyl Enhanced aromatic conjugation; demonstrated antioxidant activity (IC₅₀ ~25 µM against DPPH radicals).
(E)-1-(1-Benzothiophen-3-yl)-N-(4-methylphenyl)methanimine Benzothiophenyl, 4-methylphenyl Antimicrobial activity (MIC: 8–16 µg/mL against S. aureus and E. coli).
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide High thermal stability (used in polyimide synthesis); crystallizes in rigid planar structures.

Key Observations :

  • Alkyl vs. Aryl Substituents : Alkyl groups (e.g., n-propyl) increase lipophilicity and flexibility, while aryl groups (e.g., phenyl, naphthyl) enhance conjugation, rigidity, and π-π interactions .
  • Electron-Withdrawing Groups : Chlorine or nitro substituents improve antioxidant and antimicrobial efficacy by modulating electron density .
Crystallographic and Packing Behavior
  • Halogen-Substituted Imines : Compounds like (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit significant molecular twisting (~56° dihedral angle) and stabilize via C–H⋯X (X = Cl, Br) hydrogen bonds and π-π stacking .

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